Desosaminylazithromycin
Overview
Description
Desosaminylazithromycin is a pharmaceutical primary standard from the azithromycin API family . It is a pale green solid with the empirical formula C30H58N2O9 and a molecular weight of 590.79 . It is used as a reference standard in specified quality tests and assays .
Molecular Structure Analysis
The InChI notation for Desosaminylazithromycin is1S/C30H58N2O9/c1-12-22-30(8,38)25(35)20(6)32(11)15-16(2)14-29(7,37)26(18(4)23(33)19(5)27(36)40-22)41-28-24(34)21(31(9)10)13-17(3)39-28/h16-26,28,33-35,37-38H,12-15H2,1-11H3/t16-,17-,18+,19-,20-,21+,22-,23+,24-,25-,26-,28+,29-,30-/m1/s1
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
Desosaminylazithromycin has a density of 1.17±0.1 g/cm3, a melting point of 137-140 °C, a boiling point of 727.3±60.0 °C (Predicted), and a refractive index of 1.538 .Scientific Research Applications
Antibacterial Activity
- Synthesis and Activity against Pathogens : Novel 4″-O-desosaminyl clarithromycin derivatives with arylalkyl side chains were synthesized, showing activity against both macrolide-sensitive and resistant pathogens, with compounds 21d and 21e demonstrating significant improvement against resistant strains (Zhao et al., 2019).
- Desosamine's Role in Macrolide Interaction : Further research on 4″-O-desosaminyl clarithromycin derivatives indicated the importance of desosamine in the interaction of macrolides with their receptors, providing valuable insights into the structure-activity relationships (SAR) of macrolide derivatives (Zhu et al., 2013).
Molecular and Biosynthetic Studies
- Enzymatic Role in Biosynthesis : Desosamine's biosynthesis involves several enzymes, with DesI and DesVI playing key roles in this process. Studies on these enzymes have provided insights into their molecular architecture and the mechanism of dTDP-desosamine biosynthesis (Burgie & Holden, 2007), (Burgie & Holden, 2008).
- Glycosylation as Self-Resistance Mechanism : In Streptomyces venezuelae, the glycosylation of methymycin/neomethymycin, which involves desosamine, is part of a self-resistance mechanism against macrolide antibiotics (Zhao et al., 2003).
Antimicrobial Metal Complexes
- Azithromycin Metal Complexes : Azithromycin, which contains a desosamine sugar moiety, has been used to synthesize metal complexes. These complexes exhibited varying degrees of antibacterial and antifungal activities, suggesting potential applications in antimicrobial therapies (SaeedArayne et al., 2014).
Pharmaceutical Research and Applications
- Inflammatory Properties and Applications : Research on 9-(S)-dihydroerythromycin derivatives demonstrated that modifying the desosamine sugar can lead to compounds with potent anti-inflammatory properties, devoid of antimicrobial effects. This suggests potential for macrolides as anti-inflammatory agents (Mereu et al., 2006).
Environmental and Health Impact
- Photodegradation Study : Azithromycin's photodegradation under simulated solar radiation revealed the formation of several transformation products, including those related to desosamine. This study contributes to understanding the environmental fate of macrolide antibiotics (Tong et al., 2011).
properties
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58N2O9/c1-12-22-30(8,38)25(35)20(6)32(11)15-16(2)14-29(7,37)26(18(4)23(33)19(5)27(36)40-22)41-28-24(34)21(31(9)10)13-17(3)39-28/h16-26,28,33-35,37-38H,12-15H2,1-11H3/t16-,17-,18+,19-,20-,21+,22-,23+,24-,25-,26-,28+,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDYILJJHOVNLO-NZMWSZMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desosaminylazithromycin | |
CAS RN |
117693-41-1 | |
Record name | Desosaminylazithromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117693411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESOSAMINYLAZITHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4730HW9T7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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